Cas no 2172078-57-6 (2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine structure
2172078-57-6 structure
商品名:2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine
CAS番号:2172078-57-6
MF:C10H16F2N4
メガワット:230.257648468018
CID:6350713
PubChem ID:165541032

2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine
    • 2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • 2172078-57-6
    • EN300-1598103
    • インチ: 1S/C10H16F2N4/c1-6(7-2-3-7)16-9(10(11)12)8(4-5-13)14-15-16/h6-7,10H,2-5,13H2,1H3
    • InChIKey: LHCRPSRVSWUNLU-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(CCN)N=NN1C(C)C1CC1)F

計算された属性

  • せいみつぶんしりょう: 230.13430285g/mol
  • どういたいしつりょう: 230.13430285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1598103-10.0g
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
10g
$7681.0 2023-06-05
Enamine
EN300-1598103-0.5g
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
0.5g
$1714.0 2023-06-05
Enamine
EN300-1598103-2.5g
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
2.5g
$3501.0 2023-06-05
Enamine
EN300-1598103-1.0g
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
1g
$1785.0 2023-06-05
Enamine
EN300-1598103-10000mg
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
10000mg
$7681.0 2023-09-23
Enamine
EN300-1598103-100mg
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
100mg
$1572.0 2023-09-23
Enamine
EN300-1598103-5000mg
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
5000mg
$5179.0 2023-09-23
Enamine
EN300-1598103-0.1g
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
0.1g
$1572.0 2023-06-05
Enamine
EN300-1598103-5.0g
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
5g
$5179.0 2023-06-05
Enamine
EN300-1598103-0.25g
2-[1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-57-6
0.25g
$1642.0 2023-06-05

2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2172078-57-6 and Product Name: 2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine

Compound with the CAS number 2172078-57-6 and the product name 2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a triazole ring, a cyclopropyl ethyl side chain, and a difluoromethyl group, each contributing to its unique chemical properties and biological activities.

The triazole ring is a well-known pharmacophore in medicinal chemistry, recognized for its ability to enhance binding affinity and metabolic stability. In particular, the 1,2,3-triazole moiety has been extensively studied for its role in various drug candidates targeting infectious diseases, cancer, and inflammatory conditions. The presence of the triazol-4-yl substituent in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating cellular processes.

The cyclopropylethyl side chain is another notable feature of this molecule. Cyclopropyl groups are known to improve the lipophilicity of drug candidates, facilitating better membrane penetration and improving oral bioavailability. This structural element is particularly relevant in the development of small-molecule inhibitors where spatial orientation and hydrophobic interactions play a crucial role in binding efficacy. The incorporation of this group into the molecular structure of 2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine may enhance its pharmacokinetic profile, making it a promising candidate for further investigation.

The difluoromethyl group is a powerful tool in medicinal chemistry, often employed to increase metabolic stability and binding affinity. This group can modulate electronic properties, influencing both the reactivity and selectivity of the molecule. In the context of this compound, the difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl-difluoromethyl group contributes to its overall potency and selectivity against biological targets. Recent studies have demonstrated that molecules containing difluorinated aromatic systems exhibit enhanced bioactivity in various therapeutic areas.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds with optimized properties. The structural features of 2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine, particularly the combination of the triazole ring, cyclopropylethyl side chain, and difluoromethyl group, make it an attractive scaffold for drug discovery. Computational modeling has suggested that this compound may interact with specific enzymes involved in metabolic pathways relevant to inflammation and cancer.

In vitro studies have begun to explore the biological activity of this compound. Preliminary results indicate that it exhibits inhibitory effects on certain enzymatic targets, suggesting potential therapeutic applications in areas such as oncology and immunology. The ability of this molecule to modulate enzyme activity without significant off-target effects is a critical factor in its development as a drug candidate. Further research is needed to fully elucidate its mechanism of action and assess its potential for clinical translation.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining high yields and purity. Advanced synthetic techniques, including transition-metal catalysis and flow chemistry, have been employed to optimize reaction conditions. These methods not only improve efficiency but also enhance scalability, which is essential for large-scale production if clinical development proceeds.

The pharmacokinetic properties of 2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine are also under investigation. In vivo studies are being conducted to evaluate its absorption, distribution, metabolism, excretion (ADME) profile. Understanding these parameters is crucial for determining appropriate dosing regimens and predicting systemic exposure. Early data suggest that the compound exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and moderate metabolic clearance.

The potential therapeutic applications of this compound are broadening as more research emerges. Initial findings suggest that it may have utility in treating conditions characterized by abnormal enzyme activity or signaling pathways. For instance, its inhibitory effects on certain kinases could make it relevant in oncology research targeting specific cancer mutations. Additionally, its anti-inflammatory properties may translate into applications for autoimmune diseases or chronic inflammatory conditions.

Collaborative efforts between academic institutions and pharmaceutical companies are increasingly vital in advancing drug discovery initiatives like this one. By leveraging expertise from multiple disciplines—such as organic chemistry, biochemistry, pharmacology, and computational biology—researchers can accelerate the development pipeline from initial discovery to clinical candidates. The interdisciplinary approach ensures that compounds like 2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1amine are rigorously evaluated across multiple levels before moving into human trials.

The regulatory landscape also plays a critical role in guiding drug development efforts. Compliance with international guidelines ensures that compounds undergo thorough safety and efficacy testing before being considered for medical use. Regulatory agencies provide frameworks for assessing both preclinical data generated from models like these compounds as well as clinical trial results obtained from human subjects.

As research continues to uncover new biological targets and mechanisms underlying disease processes, 2172078_57_6 will remain at forefrontof pharmaceutical innovation . Its unique structural features combinedwith promising preliminary data positionit asthrilling candidatefor future studies aimedat translating basic science discoveriesinto tangible health benefits . Continuedinvestigation intothismoleculeholds great promisefor expanding ourrepertoireof therapeutic options across diverse medicalconditions .

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量